

Ilaprazole Sodium Spheronization and Formulation Parameters

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Compound Focus: Ilaprazole sodium

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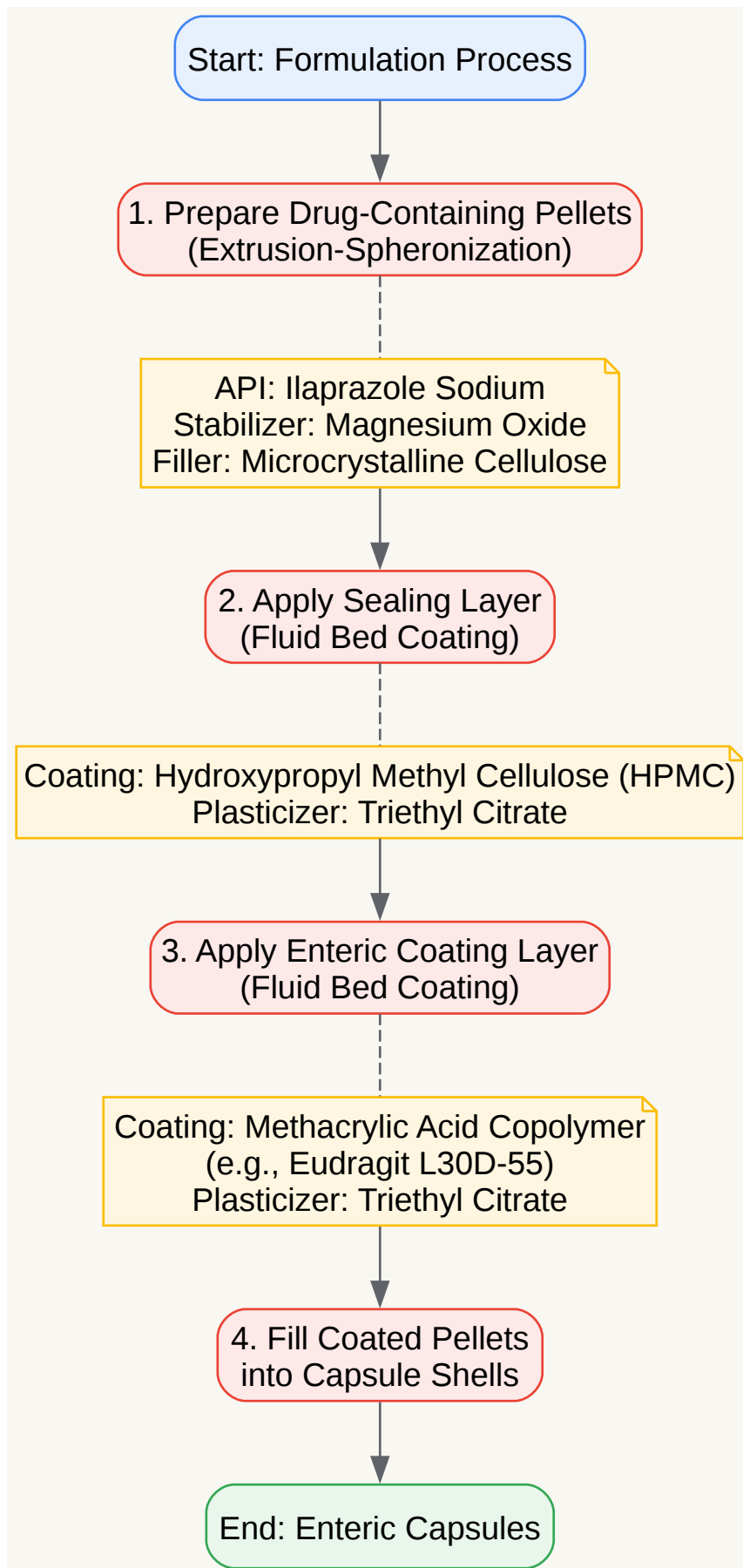
The table below summarizes the key process parameters for the preparation of **ilaprazole sodium** enteric capsules via an extrusion-spheronization process, as detailed in a patent [1].

Process Step	Core Components & Parameters	Purpose & Notes
Preparation of Drug-Containing Pellets		Core of the formulation
<i>Active Pharmaceutical Ingredient (API)</i>	Ilaprazole sodium	
<i>Stabilizer</i>	Magnesium oxide, Sodium carbonate ; Alternatives: Mg(OH) ₂ , NaOH, KOH, CaO, ZnO, Li ₂ CO ₃ [1]	To protect the acid-labile drug from degradation during processing and storage [1].
<i>Filler/Spheronization Aid</i>	Microcrystalline cellulose	Provides the necessary rheological properties for extrusion and spheronization [1].
<i>Process</i>	Extrusion-spheronization	Method for forming uniform, spherical pellets [1].
Sealing Layer		Protects the drug core

Process Step	Core Components & Parameters	Purpose & Notes
<i>Coating Material</i>	Hydroxypropyl methyl cellulose (HPMC)	Forms a protective layer, preventing interaction between the core and the enteric coat [1].
<i>Plasticizer</i>	Triethyl citrate	Improves the flexibility and quality of the polymer film [1].
Enteric Coating Layer		Prevents drug release in the stomach
<i>Coating Material</i>	Methacrylic acid copolymer (e.g., Eudragit L30D-55)	Polymer that resists dissolution in gastric acid but dissolves in the higher pH of the intestine [1].
<i>Plasticizer</i>	Triethyl citrate	Ensures the formation of a continuous, non-brittle enteric film [1].
Final Dosage Form	Filling of coated pellets into capsules	Produces the final, stable enteric capsule dosage form [1].

Detailed Methodology and Workflow

The following diagram illustrates the complete workflow for producing **ilaprazole sodium** enteric capsules, integrating the parameters from the table above:



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Key Process Notes:

- **Stabilizer is Critical:** The inclusion of an alkaline stabilizer like **magnesium oxide** is essential to protect the acid-sensitive ilaprazole molecule from degrading during the aqueous coating processes and throughout the shelf life of the product [1].
- **Layering Strategy:** The two-layer coating approach (sealing + enteric) is standard for sensitive drugs. The HPMC sealing layer prevents potential chemical interactions between the alkaline pellet core and the acidic functional groups of the enteric polymer [1].
- **Process Confirmation:** The patent states that the process is "easy to control" and can produce the target product "well-repeatedly," though specific validation data for parameters like spheronization speed/time or coating weight gain are not provided [1].

Application Notes for Researchers

- **Parameter Optimization is Required:** The information from the patent provides an excellent foundational formula. However, critical process parameters for unit operations like **extrusion (screw speed, screen size)**, **spheronization (rotation speed, duration)**, and **fluid bed coating (inlet temperature, spray rate, atomization pressure)** are not specified. These will need to be developed and optimized in the laboratory to achieve desired pellet properties (size, sphericity, hardness) and coating efficiency.
- **Modern Analytical Techniques:** To characterize the produced pellets, you should employ techniques such as:
 - **Laser Diffraction** for particle size distribution.
 - **Scanning Electron Microscopy (SEM)** to examine pellet morphology and coating integrity.
 - **Powder X-ray Diffraction (PXRD)** and **Differential Scanning Calorimetry (DSC)** to monitor the solid-state properties of the drug.
- **Performance and Stability Testing:** The final formulation must be tested for:
 - **In-vitro Dissolution:** Using USP apparatus in pH 6.8 phosphate buffer (and optionally 0.1N HCl for acid resistance) to verify enteric performance and drug release [2].
 - **Accelerated Stability Studies:** Stressing the capsules under high temperature and humidity conditions (e.g., 40°C/75% RH) to assess the physical and chemical stability of the formulation over time.

Seeking Further Information

The search results indicate that detailed, up-to-date commercial manufacturing processes are not readily available in the public domain. To advance your research:

- **Consult Later Patents:** Search for more recent patent filings from pharmaceutical companies for **ilaprazole sodium**, which may contain more refined and detailed process descriptions.
- **Leverage Scientific Literature:** Look for peer-reviewed research articles on the formulation of proton pump inhibitors, especially those using extrusion-spheronization. While they may not feature ilaprazole specifically, the principles and parameters for stabilizing and coating acid-labile drugs will be highly transferable [2].

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References

1. Ilaprazole enteric capsule and preparation method thereof [patents.google.com]
2. Formulation of Dosage Forms with Proton Pump Inhibitors [pmc.ncbi.nlm.nih.gov]

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